

Unveiling the Stereochemistry of (+)-Guaiacin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Guaiacin*

Cat. No.: *B150186*

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Shanghai, China – December 18, 2025 – This technical document provides a detailed analysis of the stereoisomer (+)-**guaiacin**, a lignan found in various plant species. The focus of this guide is to delineate its precise chemical identity through its IUPAC name, present its physicochemical properties in a structured format, and outline the methodologies for its study. This resource is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

IUPAC Nomenclature and Stereochemical Configuration

The unequivocal identification of a specific stereoisomer is critical in chemical and pharmacological research. For (+)-**guaiacin**, the International Union of Pure and Applied Chemistry (IUPAC) name, which precisely describes its three-dimensional structure, is (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol.^{[1][2][3]}

The prefixes (6R), (7S), and (8S) designate the absolute configuration at the three chiral centers of the molecule, following the Cahn-Ingold-Prelog priority rules.^{[4][5]} The "(+)" notation indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. This absolute stereochemistry is a key determinant of its biological activity.

^[1]

Physicochemical and Structural Data

A summary of the key quantitative data for (+)-**guaiacin** is presented in the table below, providing a concise overview of its physical and chemical properties.

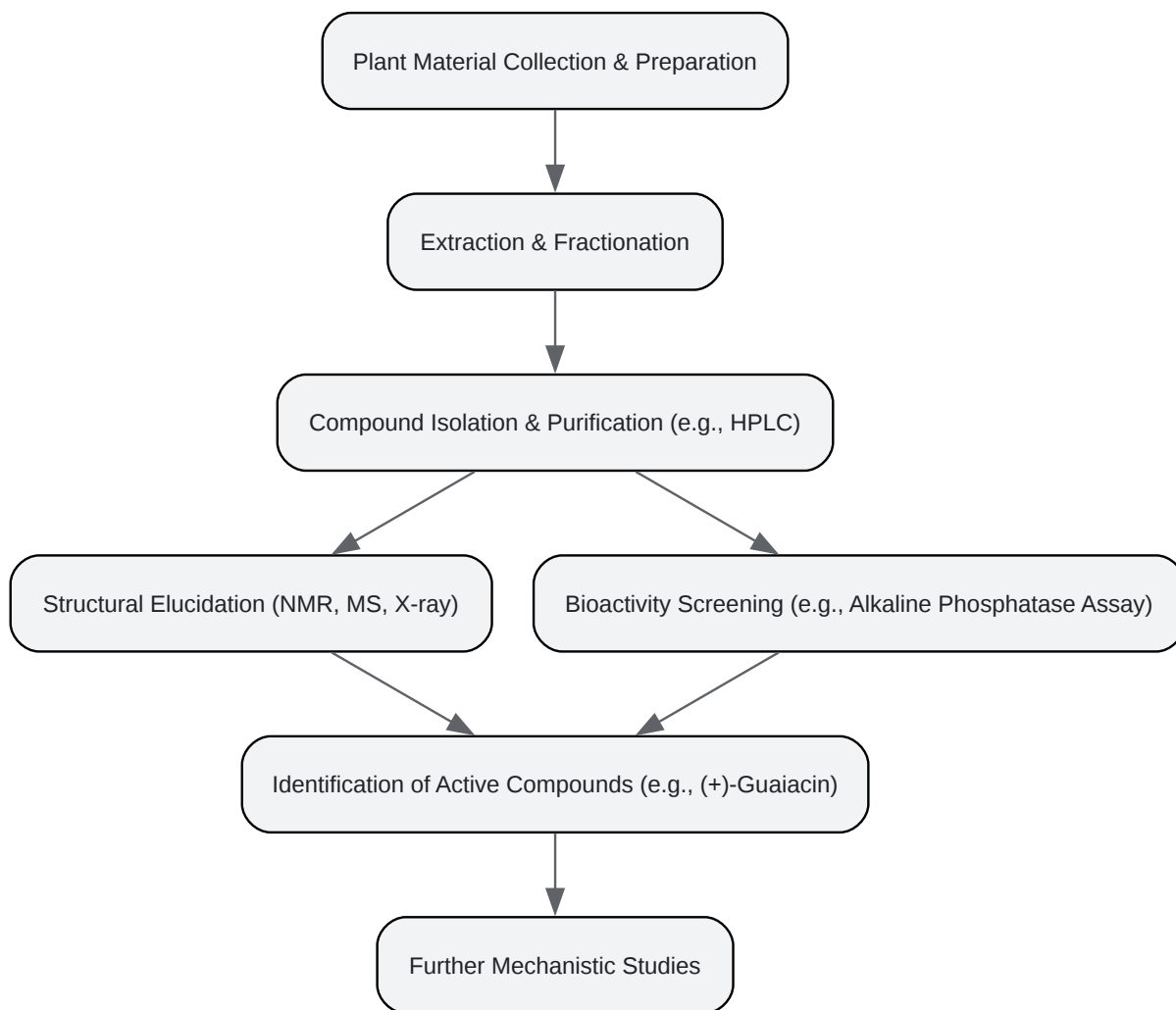
Property	Value	Source
Molecular Formula	C ₂₀ H ₂₄ O ₄	[1][2]
Molecular Weight	328.4 g/mol	[1][2]
IUPAC Name	(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol	[2][3]
CAS Number	36531-08-5	[2][3]
LogP	4.06 - 4.5	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	3	[3]
Complexity	414	[3]

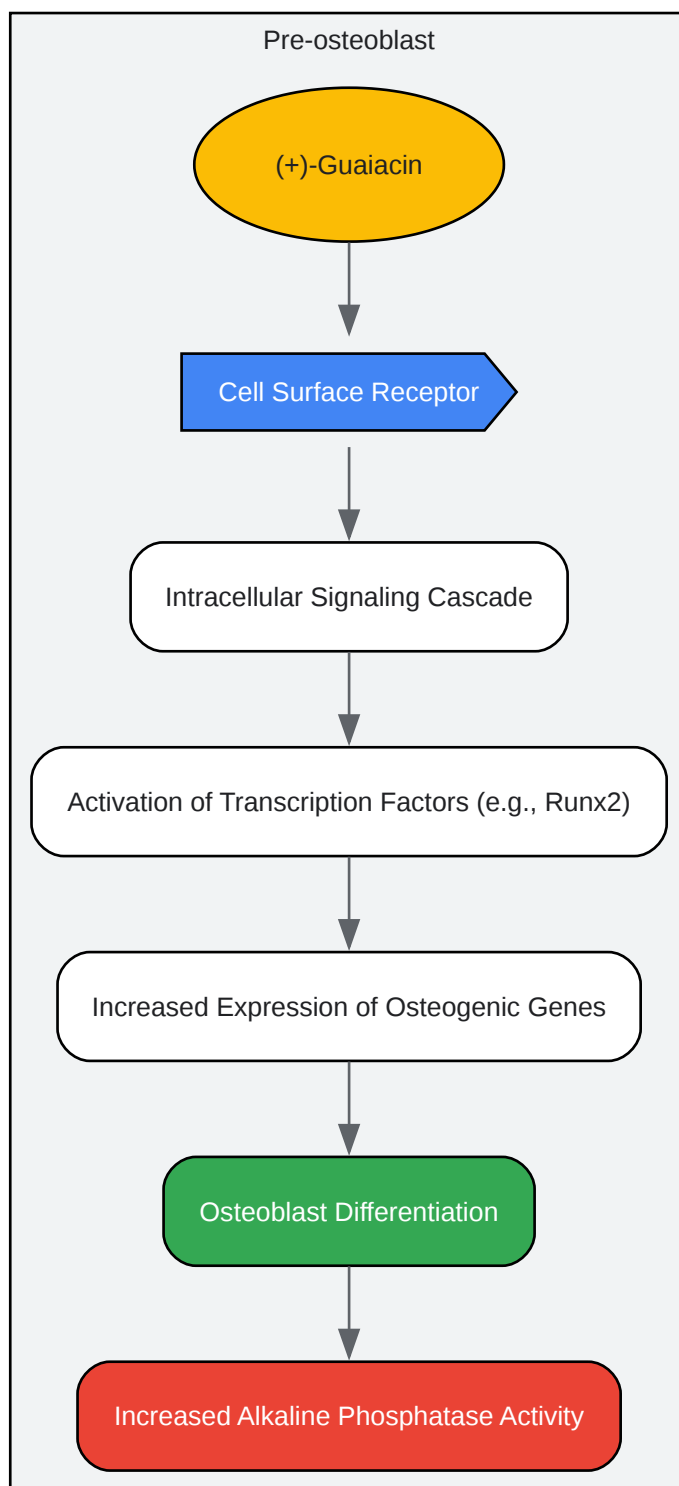
Biological Activity and Experimental Insights

(+)-**Guaiacin** has been identified as a bioactive compound with potential therapeutic applications. Notably, it has been shown to significantly increase alkaline phosphatase activity, a key marker for osteoblast differentiation.[6] This suggests a potential role in bone formation and regeneration. Further research has pointed to its presence in various plant species, including those from the *Machilus* and *Cinnamomum* genera.[7]

Logical Workflow for Bioactivity Screening of Natural Products

The discovery of the biological activities of compounds like (+)-**guaiacin** often follows a structured workflow. This process begins with the collection and preparation of plant material, followed by extraction and isolation of individual compounds. These purified compounds are then subjected to a battery of biological assays to determine their effects. The diagram below illustrates a generalized workflow for this process.





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References

- 1. GSRS [precision.fda.gov]
- 2. Guaiacin | C₂₀H₂₄O₄ | CID 11724027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guaiacin (36531-08-5) for sale [vulcanchem.com]
- 4. Absolute configuration - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. guaiacin, 36531-08-5 [thegoodscentscompany.com]
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